Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZSNDLPLSBCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Protecting Groups
The benzyloxycarbonyl (Cbz) group is critical for preventing nitrogen oxidation during trifluoromethylation. Alternatives like tert-butoxycarbonyl (Boc) were found to degrade under radical conditions, reducing yields by 20–30%.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, saturated derivatives from reduction, and substituted products from nucleophilic substitution.
Scientific Research Applications
Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The benzyl ester moiety can facilitate cellular uptake and distribution.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzyl pyrrolidine carboxylates from the evidence, focusing on substituent effects, synthetic methods, physical properties, and applications.
Substituent Diversity and Structural Implications
Key Observations :
- The trifluoromethyl group in the target compound contrasts with phosphoryl (), imidazopyridinyl (), and fluoro-hydroxymethyl () groups in others. CF₃ improves metabolic resistance compared to hydrolytically labile groups like phosphoryl .
- The ethynyl group introduces linear geometry, reducing conformational flexibility relative to bulkier substituents (e.g., imidazopyridinyl in ) .
Physical Properties and Stability
- Physical State: Most analogs (e.g., ) are oils, likely due to moderate molecular weights and non-polar substituents. The target compound is expected to follow this trend.
- Rotamerism : Compounds with flexible substituents (e.g., phosphoryl in ) exhibit rotamerism, whereas the rigid ethynyl group in the target compound may reduce conformational diversity .
- Stability : The CF₃ group enhances thermal and oxidative stability compared to hydrolyzable groups like esters or amides in other derivatives .
Q & A
Q. How is this compound utilized as a building block in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
